2-(5-((Cyclopropylmethyl)(1,2-dihydroacenaphthylen-3-yl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid
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Overview
Description
The compound “US20160326143, 38” is a small organic molecule known for its potential therapeutic applications. It is chemically identified as 2-(5-((Cyclopropylmethyl)(1,2-dihydroacenaphthylen-3-yl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid . This compound has been studied for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of “US20160326143, 38” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the picolinoyl intermediate: This step involves the reaction of picolinic acid with methoxy groups under controlled conditions.
Cyclopropylmethylation: The introduction of the cyclopropylmethyl group is achieved through a series of reactions involving cyclopropane derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and reduce impurities, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
“US20160326143, 38” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“US20160326143, 38” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where its biological targets are involved.
Mechanism of Action
The mechanism of action of “US20160326143, 38” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a therapeutic effect. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
“US20160326143, 38” can be compared with other similar compounds, such as:
- 2-(5-((4-Chlorophenyl)((1-methylcyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid
- 2-(5-((Cyclopropylmethyl)(1,2-dihydroacenaphthylen-3-yl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their biological activity and therapeutic potential. The uniqueness of “US20160326143, 38” lies in its specific molecular structure, which confers distinct interactions with its biological targets.
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-3-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C27H26N2O4/c1-33-23-11-18(13-28-25(23)26(30)20-12-21(20)27(31)32)29(14-15-5-6-15)22-10-8-17-4-2-3-16-7-9-19(22)24(16)17/h2-4,8,10-11,13,15,20-21H,5-7,9,12,14H2,1H3,(H,31,32) |
InChI Key |
VUVDRPVJLHQYMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)N(CC2CC2)C3=C4CCC5=CC=CC(=C54)C=C3)C(=O)C6CC6C(=O)O |
Origin of Product |
United States |
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